molecular formula C46H76O2 B15350453 Geranyl geranylacetone

Geranyl geranylacetone

Cat. No.: B15350453
M. Wt: 661.1 g/mol
InChI Key: DJAHKBBSJCDSOZ-AJLBTXRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranylacetone (CAS 3796-70-1), a monoterpene ketone with the molecular formula C₁₃H₂₂O, is a naturally occurring compound found in essential oils of plants such as peppermint, tomato, and passionflower . It is characterized by a floral and fruity aroma, making it valuable in food flavoring and fragrance industries . Industrially, it is synthesized via catalytic reactions, such as the palladium-catalyzed rearrangement of linalyl acetoacetate or enzymatic reduction of pseudoionone using ene-reductases .

Geranylacetone exhibits diverse biological activities:

  • Heat Shock Protein (HSP) Induction: Preconditioning with geranylacetone enhances HSP72 and HSP90 production, mitigating ischemia-reperfusion injury in liver and kidney transplantation models .
  • Antimicrobial and Antifeedant Properties: It inhibits carotene biosynthesis in Synechococcus algae and deters aphid settling in plants .

Properties

Molecular Formula

C46H76O2

Molecular Weight

661.1 g/mol

IUPAC Name

(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one;(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

InChI

InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+;20-13+,21-15+,22-17-

InChI Key

DJAHKBBSJCDSOZ-AJLBTXRUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C.CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl geranylacetone can be synthesized through the transesterification of ethyl acetoacetate with linalool. The reaction involves the esterification of linalool with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.

Industrial Production Methods: In an industrial setting, this compound is produced through the oxidation of certain carotenoids catalyzed by carotenoid oxygenase. This process is scalable and allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

CatalystTemperature (°C)Time (h)Yield (%)Isomer Ratio (Geranyl:Neryl)Source
Sodium dihydrogen phosphate170897.56:4
Organoaluminum compounds70–250>1N/AN/A
Aluminum isopropoxide1706957:3

This method avoids costly precious-metal catalysts and minimizes wastewater, making it industrially scalable .

Oxidation and Degradation Reactions

Geranyl acetone participates in oxidation pathways:

  • Ozonolysis : Degrades into smaller carbonyl compounds (e.g., ketones, aldehydes) when exposed to ozone, relevant to atmospheric chemistry studies .

  • Biosynthetic Oxidation : Derived from carotenoid oxidation via carotenoid oxygenase enzymes, contributing to its natural occurrence in plants like tomatoes and mangoes .

Radical Cyclization via One-Electron Oxidation

Ceric ammonium nitrate (CAN)-mediated oxidation induces radical intermediates, leading to cyclized products:

  • Tricyclic and Bicyclic Compounds : Formed through intramolecular C–C bond formation (e.g., hydrindanones) .

  • Reaction Pathway :

    Geranyl acetoneCANRadical IntermediateCyclized Product\text{Geranyl acetone} \xrightarrow{\text{CAN}} \text{Radical Intermediate} \rightarrow \text{Cyclized Product}

This method enables access to complex terpenoid architectures .

Inclusion Complex Formation with β-Cyclodextrin

To enhance stability and solubility, geranyl acetone forms inclusion complexes with β-cyclodextrin:

Thermodynamic Parameters

ParameterValueSignificanceSource
ΔH (kJ/mol)11.66Endothermic reaction
ΔG (kJ/mol)-14.49Spontaneous process
Activation Energy (kJ/mol)180.90Van der Waals-dominated decomposition

This complexation improves thermal stability and extends applications in controlled-release systems (e.g., food, cosmetics) .

Catalytic Isomerization

The (E)-isomer (geranyl acetone) equilibrates with the (Z)-isomer (neryl acetone) under acidic or thermal conditions. Industrial processes optimize isomer ratios for specific fragrance profiles .

Environmental and Stability Considerations

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions (logP = 4.13) .

  • Thermal Decomposition : Begins at 101°C (flash point) with a boiling point of 254–258°C .

Scientific Research Applications

Geranyl geranylacetone has a wide range of applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of squalene and other terpenoids.

  • Biology: Acts as an inducer of heat shock protein (Hsp) expression, which plays a crucial role in cellular stress responses.

  • Medicine: Exhibits hepatoprotective, neuroprotective, and antiulcerative properties, making it useful in the treatment of liver diseases, neurodegenerative disorders, and gastric ulcers.

  • Industry: Utilized in the flavor and fragrance industry due to its presence in various plants such as rice, mango, and tomatoes.

Mechanism of Action

Geranyl geranylacetone exerts its effects primarily through the induction of heat shock proteins (Hsps). These proteins help in protecting cells from stress by assisting in the proper folding of other proteins and preventing aggregation. The compound targets various Hsps, including Hsp70, Hsp22, Hsp27, Hsp90, and Hsp105.

Comparison with Similar Compounds

Nerylacetone (CAS 689-67-8)

Nerylacetone, the cis-isomer of geranylacetone, shares the molecular formula C₁₃H₂₂O but differs in spatial configuration . Key comparisons include:

Property Geranylacetone Nerylacetone References
Synthesis Palladium-catalyzed rearrangement of linalyl acetoacetate Derived from linalyl acetoacetate under specific catalytic conditions
Biological Activity Strong TRPV1 activation; antifeedant Similar antifeedant activity but reduced TRPV1 response
Epoxidation Impact Retains antifeedant activity post-epoxidation Similar retention of activity post-epoxidation

Key Finding : While both isomers exhibit antifeedant properties, geranylacetone uniquely activates TRPV1, highlighting structural specificity in receptor interactions .

Pseudoionone

Pseudoionone serves as a precursor in geranylacetone synthesis. Ene-reductases catalyze its 1,4-mono-reduction to geranylacetone, with enzyme-dependent efficiency:

Enzyme Pseudoionone Conversion (%) Geranylacetone Yield (%) Isomeric Excess (Geranylacetone)
OYE1 11 4 68% (E,E)
OYE2 4 7 54% (E)
Blank No conversion

Data adapted from Table 1 in

Key Finding : OYE1 shows higher regioselectivity for (E,E)-geranylacetone, critical for industrial applications requiring isomer purity .

Farnesol and Other Terpenoids

  • Farnesol : A sesquiterpene alcohol with antifeedant activity. Unlike geranylacetone, its epoxy derivative loses deterrent properties, underscoring functional differences in derivative chemistry .
  • Sabinene/β-Pinene: These monoterpenes lack TRPV1 agonist activity, emphasizing geranylacetone’s unique role in calcium signaling .

Functional Comparison with Analogues

TRPV1 Activation Profile

Geranylacetone induces dose-dependent Ca²⁺ influx in TRPV1-transfected cells, while analogues like β-pinene show minimal activity:

Compound TRPV1 Activation (100 µM) Desensitization Effect
Geranylacetone Strong Yes
β-Pinene Weak No
Sabinene None No

Data from

Q & A

Q. How can researchers ensure compliance with dual-use regulations when studying this compound’s neuroimmunomodulatory effects?

  • Methodology : Adopt the Chemical Weapons Convention (CWC) guidelines for handling bioactive terpenoids. Document synthesis pathways, biological endpoints, and potential misuse risks in institutional biosafety reviews .

Q. What metadata should accompany this compound-related datasets to ensure reproducibility?

  • Methodology : Include purity certificates, solvent history, storage conditions (−20°C under argon), and instrument calibration logs. Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.